molecular formula C25H28N4O7S3 B2419245 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 877642-29-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B2419245
CAS No.: 877642-29-0
M. Wt: 592.7
InChI Key: DOAGPNMYOJYBCU-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C25H28N4O7S3 and its molecular weight is 592.7. The purity is usually 95%.
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Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S3/c1-3-16(4-2)22(31)26-24-27-28-25(38-24)37-15-18-13-20(30)21(14-35-18)36-23(32)17-7-9-19(10-8-17)39(33,34)29-11-5-6-12-29/h7-10,13-14,16H,3-6,11-12,15H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAGPNMYOJYBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Thiadiazole moiety : Known for its antimicrobial properties.
  • Pyran ring : Associated with various biological activities including cytotoxicity.
  • Pyrrolidine sulfonamide : Often contributes to the compound's pharmacological profile.

Antimicrobial Activity

The presence of the thiadiazole group in the compound is significant for its antimicrobial effects. Research has shown that compounds containing thiadiazole derivatives exhibit considerable antibacterial and antifungal activities. For instance, a study on similar thiadiazole compounds demonstrated effective inhibition against various microbial strains, including Gram-positive and Gram-negative bacteria .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated using the MTT assay against various cancer cell lines. The results indicated significant cytotoxicity, particularly against HeLa and MCF-7 cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa29Induction of apoptosis
MCF-735Cell cycle arrest in G2/M phase

The increased lipophilicity of the compound due to the pyran and thiadiazole groups enhances its ability to penetrate cell membranes, thereby increasing its cytotoxic effects .

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive study evaluated a series of thiadiazole derivatives for their antibacterial and cytotoxic properties. The findings indicated that modifications to the thiadiazole ring significantly affected both activities. Compounds similar to our target exhibited potent activity against resistant strains of bacteria .
  • Pyran Derivatives in Cancer Therapy : Another research focused on pyran derivatives highlighted their potential as anticancer agents. The study found that compounds with a similar structure to our target effectively induced apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiadiazole and pyran rings enhances its ability to inhibit bacterial growth. For instance, studies have shown that derivatives of thiadiazole possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural complexity allows it to interact with multiple biological targets, potentially leading to anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways . The efficacy of similar compounds in inhibiting cancer cell proliferation has been documented, highlighting their potential as therapeutic agents in oncology.

Acetylcholinesterase Inhibition

According to the cholinergic hypothesis for Alzheimer's disease, enhancing cholinergic neurotransmission may provide therapeutic benefits. Compounds related to this structure have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Pesticidal Activity

The unique structural features of this compound may also lend themselves to applications in agriculture as a pesticide or fungicide. Compounds with similar functional groups have shown promise in controlling plant pathogens and pests, thus enhancing crop yields .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiadiazole derivativesInhibition of bacterial growth
AnticancerPyran derivativesInduction of apoptosis in cancer cells
AcetylcholinesteraseAcetylcholinesterase inhibitorsEnhanced cholinergic neurotransmission
PesticidalThiadiazole-based pesticidesControl of plant pathogens

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the pyran and sulfonamide groups. Understanding the interaction mechanisms with biological targets is crucial for optimizing its efficacy as a pharmaceutical agent .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and pyran-4-one moieties in this compound?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazine-carbodithioates with carboxylic acids. For the pyran-4-one core, methods include Claisen-Schmidt condensation or cyclization of β-keto esters. Ethanol or DMF is commonly used as a solvent under reflux, with yields optimized by controlling reaction time (2–6 hours) and temperature (70–100°C) . Purification often involves recrystallization from ethanol/DMF mixtures (1:1 ratio) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • 1H/13C NMR : Assign peaks for key groups (e.g., thiadiazole-SH at δ ~10.04 ppm, pyran-4-one carbonyl at δ ~180 ppm) .
  • FTIR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and sulfonyl (S=O) at ~1350 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the calculated molecular weight (e.g., m/z 305 [M+1] for analogous thiadiazoles) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What safety precautions are necessary when handling this compound?

While specific hazards are not fully documented for this compound, general protocols for thiadiazoles and sulfonyl benzoates include:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity for the thiadiazole-pyrrolidine sulfonyl linkage?

Conflicting data on yields (e.g., 50–85%) may arise from solvent polarity or catalyst choice. Systematic optimization steps:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction rate.
  • Catalyst Addition : Triethylamine (TEA) or DMAP can accelerate sulfonylation; use 5–10 mol% .
  • Reaction Monitoring : TLC (hexane:ethyl acetate 3:1) or HPLC to track intermediate formation .

Q. What methodologies can reconcile discrepancies in bioactivity predictions from molecular docking vs. in vitro assays?

If docking suggests high binding affinity (e.g., to kinase targets) but in vitro results are weak:

  • Solubility Testing : Use HPLC or nephelometry to assess compound aggregation in assay buffers.
  • Metabolite Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to detect rapid degradation .
  • Docking Refinement : Include explicit water molecules and flexible protein residues in simulations .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Follow a matrix approach:

  • pH Range : 1.2 (simulated gastric fluid) to 7.4 (physiological pH), using HCl/NaOH buffers.
  • Temperature : 25°C (room temp) vs. 40°C (accelerated stability).
  • Analytical Tools : Monitor degradation via UPLC-MS at 0, 1, 7, 30 days; identify breakdown products (e.g., hydrolysis of the ester linkage) .

Q. What strategies are effective in resolving spectral overlaps in 1H NMR for the pyrrolidine sulfonyl and thiadiazole groups?

  • 2D NMR : Use HSQC to correlate carbon-proton pairs, distinguishing adjacent protons on the pyrrolidine ring (δ 2.5–3.5 ppm) from thiadiazole-SH (δ ~10 ppm) .
  • Deuteration : Exchange labile protons (e.g., -NH) with D2O to simplify spectra .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange at lower temps (e.g., –20°C) .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Validation :
  • Bioactivity Prediction :
  • Safety Guidelines :

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